molecular formula C14H17NO2 B11716047 Ethyl 3-(3-Indolyl)-2-methylpropanoate

Ethyl 3-(3-Indolyl)-2-methylpropanoate

Cat. No.: B11716047
M. Wt: 231.29 g/mol
InChI Key: VNYVSHODDXWJGI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Indolyl)-2-methylpropanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound features an indole ring, which is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Indolyl)-2-methylpropanoate typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Indolyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-ethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(3-Indolyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Indolyl)-2-methylpropanoate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Ethyl 3-(3-Indolyl)-2-methylpropanoate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    3-Methylindole: Known for its role in the metabolism of tryptophan and its presence in animal waste.

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-methylpropanoate

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

VNYVSHODDXWJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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